(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol is a chemical compound with a unique structure that includes a diazinane ring substituted with hydroxymethyl and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol typically involves multi-step organic synthesis. One common method includes the reaction of appropriate precursors under controlled conditions to form the diazinane ring, followed by the introduction of hydroxymethyl and diol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects depending on the context. The exact molecular targets and pathways are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: A compound with a similar hydroxymethyl group but different ring structure.
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)tetrahydrofuran-2-yl)-5-(Perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Another compound with hydroxymethyl and diol groups but a different core structure.
Uniqueness
(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol is unique due to its specific diazinane ring structure combined with hydroxymethyl and diol substitutions. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H12N2O3 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,4S,5R)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5+/m1/s1 |
InChI Key |
PPPMSBCQTLJPKM-WDCZJNDASA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](NN1)CO)O)O |
Canonical SMILES |
C1C(C(C(NN1)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.